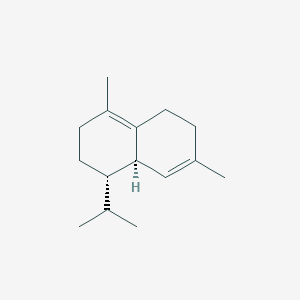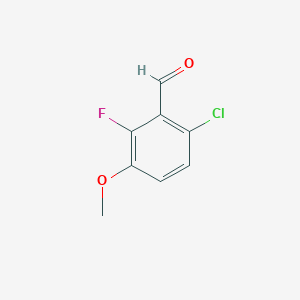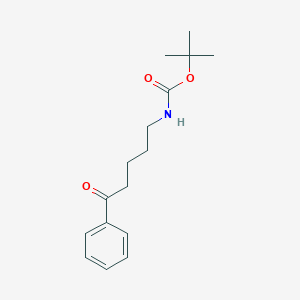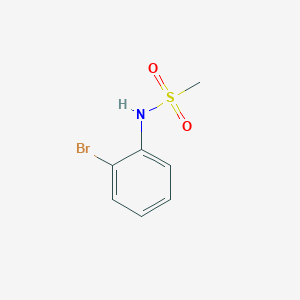
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, also known as BCI, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCI belongs to the class of imidazole derivatives and has been found to exhibit potent anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2 activity, 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid reduces the production of prostaglandins, thereby reducing inflammation. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid also induces apoptosis in cancer cells by activating the caspase cascade, a series of protein molecules that are involved in the process of programmed cell death.
生化学的および生理学的効果
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been found to exhibit potent anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, a group of inflammatory mediators. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has also been found to induce apoptosis in cancer cells. Studies have shown that 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is effective against a wide range of cancer types, including breast, lung, and colon cancer.
実験室実験の利点と制限
One of the advantages of using 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid in lab experiments is its potent anti-inflammatory and anti-cancer properties. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been shown to be effective against a wide range of cancer types, making it a promising candidate for cancer therapy. However, one of the limitations of using 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid in lab experiments is its relatively complex synthesis method. The reaction involves the use of organic solvents and requires purification through column chromatography, which can be time-consuming and expensive.
将来の方向性
There are several future directions for research on 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid. One area of research could focus on the optimization of the synthesis method to make it more efficient and cost-effective. Another area of research could focus on the development of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid analogs with improved anti-inflammatory and anti-cancer properties. Additionally, future research could investigate the potential of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future research could investigate the potential of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid as a drug delivery system for other drugs, such as chemotherapy drugs, to improve their efficacy and reduce their side effects.
Conclusion:
In conclusion, 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits potent anti-inflammatory and anti-cancer properties and has been shown to be effective against a wide range of cancer types. The synthesis of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves the reaction of 1-(2-chlorobenzyl)-2-n-butylimidazole with chloroacetic acid in the presence of a base. One of the advantages of using 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid in lab experiments is its potent anti-inflammatory and anti-cancer properties, while one of the limitations is its relatively complex synthesis method. Future research could focus on the optimization of the synthesis method, the development of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid analogs, and the investigation of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid as a therapeutic agent for other diseases.
合成法
The synthesis of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves the reaction of 1-(2-chlorobenzyl)-2-n-butylimidazole with chloroacetic acid in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain pure 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid.
科学的研究の応用
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of inflammatory mediators. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. Studies have shown that 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is effective against a wide range of cancer types, including breast, lung, and colon cancer.
特性
CAS番号 |
118393-93-4 |
|---|---|
製品名 |
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid |
分子式 |
C16H17Cl2N2NaO2 |
分子量 |
363.2 g/mol |
IUPAC名 |
sodium;2-[2-butyl-5-chloro-3-[(2-chlorophenyl)methyl]imidazol-4-yl]acetate |
InChI |
InChI=1S/C16H18Cl2N2O2.Na/c1-2-3-8-14-19-16(18)13(9-15(21)22)20(14)10-11-6-4-5-7-12(11)17;/h4-7H,2-3,8-10H2,1H3,(H,21,22);/q;+1/p-1 |
InChIキー |
UISHOHGMISMAQN-UHFFFAOYSA-M |
異性体SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
正規SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
その他のCAS番号 |
118393-93-4 |
同義語 |
2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid S 8307 S-8307 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)